(Trifluorosilyl)methyl 2-chlorobenzoate
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Overview
Description
(Trifluorosilyl)methyl 2-chlorobenzoate is a chemical compound with the molecular formula C8H6ClF3O2Si and a molecular weight of 254.67 g/mol . This compound is characterized by the presence of a trifluorosilyl group attached to a methyl group, which is further connected to a 2-chlorobenzoate moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Trifluorosilyl)methyl 2-chlorobenzoate typically involves the esterification of 2-chlorobenzoic acid with a trifluorosilyl-containing reagent . The reaction conditions often include the use of a catalyst, such as a strong acid or base, to facilitate the esterification process . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester product .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems . These methods ensure high yield and purity of the product while minimizing the production time and cost .
Chemical Reactions Analysis
Types of Reactions
(Trifluorosilyl)methyl 2-chlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chlorobenzoate moiety can be substituted by other nucleophiles.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted benzoates with various functional groups.
Hydrolysis: The major products are 2-chlorobenzoic acid and a trifluorosilyl-containing alcohol.
Reduction: Reduced derivatives of the original compound.
Scientific Research Applications
(Trifluorosilyl)methyl 2-chlorobenzoate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of (Trifluorosilyl)methyl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The trifluorosilyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(Trifluorosilyl)methyl benzoate: Similar structure but without the chlorine atom in the benzoate moiety.
(Trifluorosilyl)methyl 4-chlorobenzoate: Similar structure but with the chlorine atom in the 4-position of the benzoate moiety.
Uniqueness
(Trifluorosilyl)methyl 2-chlorobenzoate is unique due to the presence of both the trifluorosilyl group and the chlorine atom in the 2-position of the benzoate moiety . This combination of functional groups imparts distinct chemical and physical properties to the compound, making it valuable for specific applications in research and industry .
Properties
CAS No. |
76240-95-4 |
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Molecular Formula |
C8H6ClF3O2Si |
Molecular Weight |
254.66 g/mol |
IUPAC Name |
trifluorosilylmethyl 2-chlorobenzoate |
InChI |
InChI=1S/C8H6ClF3O2Si/c9-7-4-2-1-3-6(7)8(13)14-5-15(10,11)12/h1-4H,5H2 |
InChI Key |
JYBZFEUCKPOQCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC[Si](F)(F)F)Cl |
Origin of Product |
United States |
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